(1-(4-Bromophenyl)cyclopropyl)methanol

Medicinal Chemistry Cathepsin Inhibition Intermediate

This para-bromo cyclopropylmethanol is a critical intermediate for cathepsin cysteine protease inhibitors, with documented >10-fold potency gains in bone resorption assays. The para-substitution pattern ensures unhindered Suzuki-Miyaura coupling efficiency and scaffold rigidity—features absent in ortho/meta isomers. Ideal for building conformationally restricted biaryl libraries with enhanced metabolic stability (LogP 2.5).

Molecular Formula C10H11BrO
Molecular Weight 227.1 g/mol
CAS No. 98480-31-0
Cat. No. B029424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(4-Bromophenyl)cyclopropyl)methanol
CAS98480-31-0
Synonyms1-(4-Bromophenyl)-1-cyclopropanemethanol;  1-(p-Bromophenyl)cyclopropanemethanol; 
Molecular FormulaC10H11BrO
Molecular Weight227.1 g/mol
Structural Identifiers
SMILESC1CC1(CO)C2=CC=C(C=C2)Br
InChIInChI=1S/C10H11BrO/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4,12H,5-7H2
InChIKeyCRMJCMNWILCLLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-(4-Bromophenyl)cyclopropyl)methanol (CAS 98480-31-0): A Conformationally Restricted Building Block for Cathepsin Inhibitor Synthesis


(1-(4-Bromophenyl)cyclopropyl)methanol (CAS 98480-31-0) is a halogenated organic compound characterized by a cyclopropylmethanol core attached to a para-bromophenyl ring [1]. With a molecular formula of C10H11BrO and a molecular weight of 227.10 g/mol, it is a solid at room temperature with a predicted boiling point of 296.8±23.0 °C and a density of 1.5±0.1 g/cm³ [1]. The compound is primarily utilized as a key synthetic intermediate in medicinal chemistry, notably in the preparation of amino acid derivatives that function as potent inhibitors of cathepsin cysteine proteases, a class of enzymes implicated in bone resorption and inflammatory diseases [2]. Its structural rigidity, imparted by the cyclopropyl group, distinguishes it from more flexible alcohol analogs.

Structural Specificity in Cyclopropyl Methanol Intermediates: Why Analogs Cannot Simply Be Interchanged for (1-(4-Bromophenyl)cyclopropyl)methanol


In-class compounds, such as (4-Bromophenyl)(cyclopropyl)methanol (CAS 70289-39-3) or (2-Bromophenyl)(cyclopropyl)methanol (CAS 676541-37-0), share the same molecular formula but possess crucial regioisomeric and stereoelectronic differences that preclude simple substitution. The precise para-substitution pattern of the bromine atom in (1-(4-Bromophenyl)cyclopropyl)methanol is not a trivial detail; it is a defining feature for its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) and for generating specific molecular geometries in downstream cathepsin inhibitor scaffolds [1]. Altering the position of the bromine from the para to ortho or meta position, or changing the connectivity of the cyclopropyl and hydroxyl groups, can drastically alter the compound's reactivity in metal-catalyzed steps and the resulting inhibitor's fit within an enzyme's active site. The evidence below quantifies these critical differences, demonstrating why (1-(4-Bromophenyl)cyclopropyl)methanol is the specific, validated intermediate for certain lead optimization campaigns.

Quantitative Differentiation: Head-to-Head Data for (1-(4-Bromophenyl)cyclopropyl)methanol vs. Its Closest Analogs


Synthetic Utility and Commercial Availability: Purity and Scale Comparison for Cathepsin Inhibitor Synthesis

As a direct synthetic precursor for cathepsin cysteine protease inhibitors, (1-(4-Bromophenyl)cyclopropyl)methanol is commercially offered in higher purity grades (≥98%) from multiple major vendors compared to its ortho-isomer, (2-Bromophenyl)(cyclopropyl)methanol. The para-substituted compound is also explicitly documented for use in preparing amino acid derivatives as inhibitors, a claim not associated with its ortho- or meta- isomers, providing a clear research purpose [1]. For procurement, the availability of a 98% pure product (vs. 95% for some regioisomers) can reduce purification steps and improve yield in sensitive downstream reactions .

Medicinal Chemistry Cathepsin Inhibition Intermediate

Validated Application in Potent Cathepsin Inhibitor Leads: Comparative Biochemical Data

(1-(4-Bromophenyl)cyclopropyl)methanol is a validated intermediate in the synthesis of a series of potent cathepsin K inhibitors. While the compound itself is not the active pharmaceutical ingredient, its use as a building block is directly linked to the generation of a rationally designed inhibitor (compound 5) that demonstrated a >10-fold increase in potency against Cathepsin K compared to an earlier lead (compound 2) and showed a 9.5-fold improvement in a functional bone resorption assay [1]. In contrast, the (2-Bromophenyl) isomer lacks any documented use in such a well-characterized inhibitor series, representing a greater research risk.

Enzyme Inhibition Bone Resorption Osteoporosis

Predicted Physicochemical Properties: LogP and Hydrophobicity Drive Biological Performance

The predicted lipophilicity (XLogP3-AA) of (1-(4-Bromophenyl)cyclopropyl)methanol is 2.5 [1], which places it within an optimal range for membrane permeability. This is significantly different from more hydrophilic analogs (e.g., those with a hydroxyl group on the phenyl ring) and provides a quantitative basis for its selection over more polar or nonpolar alternatives when designing CNS-penetrant or orally bioavailable compounds. The cyclopropyl group contributes to metabolic stability by blocking oxidative metabolism at the benzylic position, a class-level advantage [2].

QSAR Drug-likeness Pharmacokinetics

Regioisomeric Impact on Reactivity: Para-Substitution Enables Specific Cross-Coupling Applications

The para-bromo substituent in (1-(4-Bromophenyl)cyclopropyl)methanol is ideally positioned for Suzuki-Miyaura cross-coupling reactions with minimal steric hindrance from the adjacent cyclopropylmethanol group, a critical advantage for generating diverse biaryl libraries. In contrast, ortho-substituted analogs, such as (2-Bromophenyl)(cyclopropyl)methanol, suffer from significant steric congestion that can reduce coupling yields and necessitate more forcing conditions [1]. This positional effect is a key determinant in the success and scalability of such reactions.

Cross-coupling Suzuki-Miyaura Synthetic Methodology

Defined Use Cases: Where (1-(4-Bromophenyl)cyclopropyl)methanol Provides a Quantifiable Advantage


Scaffold for Next-Generation Cathepsin K Inhibitors in Osteoporosis

As evidenced by Robichaud et al. (2004), the use of (1-(4-Bromophenyl)cyclopropyl)methanol as a synthetic intermediate is directly correlated with a >10-fold increase in Cathepsin K inhibitory potency and a 9.5-fold improvement in a functional bone resorption assay compared to earlier leads [1]. Researchers developing novel bone-sparing agents should prioritize this para-substituted scaffold to build upon this established SAR, thereby increasing the probability of identifying highly potent and selective clinical candidates.

Precursor for Diverse Biaryl Libraries via Suzuki-Miyaura Coupling

The para-bromo aryl group offers a sterically unencumbered handle for efficient palladium-catalyzed cross-coupling reactions, a characteristic not shared by ortho- or meta- isomers [2]. This makes (1-(4-Bromophenyl)cyclopropyl)methanol an ideal monomer for generating diverse libraries of conformationally restricted, cyclopropane-containing biaryl compounds, which are privileged structures in medicinal chemistry for targeting protein-protein interactions.

Conformationally Restricted Fragment for Metabolic Stability Optimization

The cyclopropylmethanol moiety is a well-known strategy for improving the metabolic stability of lead compounds by blocking CYP450-mediated oxidation at the benzylic position [3]. With a predicted LogP of 2.5, (1-(4-Bromophenyl)cyclopropyl)methanol is ideally suited as a fragment for building orally bioavailable, CNS-penetrant drug candidates. Its use can proactively mitigate common ADME liabilities associated with more flexible or highly lipophilic analogs [4].

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